molecular formula C33H28O4 B6008594 3,5-Dibenzoyl-1,7-diphenylheptane-2,6-dione

3,5-Dibenzoyl-1,7-diphenylheptane-2,6-dione

Cat. No.: B6008594
M. Wt: 488.6 g/mol
InChI Key: DXEUWDLYSVPYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibenzoyl-1,7-diphenylheptane-2,6-dione is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibenzoyl-1,7-diphenylheptane-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 1,7-diphenylheptane-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibenzoyl-1,7-diphenylheptane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one of the benzoyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3,5-Dibenzoyl-1,7-diphenylheptane-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibenzoyl-1,7-diphenylheptane-2,6-dione involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1,7-Diphenyl-1,6-heptadiene-3,5-dione: A non-phenolic curcuminoid model.

    Dimethylcurcumin: Another curcuminoid derivative.

Uniqueness

3,5-Dibenzoyl-1,7-diphenylheptane-2,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dibenzoyl-1,7-diphenylheptane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O4/c34-30(21-24-13-5-1-6-14-24)28(32(36)26-17-9-3-10-18-26)23-29(33(37)27-19-11-4-12-20-27)31(35)22-25-15-7-2-8-16-25/h1-20,28-29H,21-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEUWDLYSVPYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(CC(C(=O)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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